ppApA

Enzymology Phosphotransfer Kinetics Nucleotide Metabolism

Researchers investigating diadenylate cyclase (DAC) mechanism often lack an authentic ppApA standard, risking interference from off-target receptor-active ApnA analogs. ppApA (CAS 10209-67-3) is the specific triphosphate dinucleotide product of MsDisA and a by-product of adenylate kinase, enabling accurate kinetic trapping and substrate promiscuity assays. - Exclusively the n=3 diadenosine polyphosphate, avoiding P2X/P2Y receptor activation. - Validated for HPLC/LC-MS internal standardization. - ≥95% purity, characterized by HPLC. Supplied with certificate of analysis, ready for global shipment.

Molecular Formula C20H27N10O16P3
Molecular Weight 756.4 g/mol
CAS No. 10209-67-3
Cat. No. B155218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameppApA
CAS10209-67-3
Synonymsadenosine diphosphate adenosine monophosphate
ppApA
Molecular FormulaC20H27N10O16P3
Molecular Weight756.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1
InChIKeyCNUZICGKLOTDRJ-ZYCSGJNZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.25 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ppApA: Specialized Biochemical Utility


The compound ppApA (CAS 10209-67-3), chemically identified as adenosine diphosphate adenosine monophosphate, is a linear dinucleotide belonging to the adenine nucleotide and oligoribonucleotide classes [1]. It consists of two adenosine moieties linked by a triphosphate bridge. As a non-commercial, research-grade biochemical, ppApA functions as a specific enzymatic product and a detectable intermediate in key biosynthetic pathways, making it a valuable tool for mechanistic enzymology and metabolic studies rather than a broad-spectrum signaling molecule [2].

Why ApnA Analogs Fail to Replace ppApA


While ppApA shares structural features with the broader family of diadenosine polyphosphates (ApnA, where n refers to the number of phosphate groups), its specific triphosphate bridge (n=3) and precise connectivity (5′-O-pyrophosphoryladenylyl-(3′-5′)-adenosine) confer a unique enzymatic and functional profile. Generic substitution with other dinucleotides like Ap4A (n=4) or Ap5A (n=5) is invalid, as these compounds exhibit vastly different biological activities, including acting as agonists at specific purinergic receptors (P2X, P2Y) and being hydrolyzed by distinct enzymes with varying kinetics [1]. Conversely, ppApA is primarily a product of specific phosphoryl transfer reactions and a pathway intermediate, not a receptor ligand [2]. Relying on more common or commercially available ApnA analogs would therefore introduce significant off-target effects and fail to recapitulate the unique biochemical role of ppApA.

ppApA: Evidence-Based Differentiation


Adenylate Kinase Kinetic Selectivity

Adenylate kinase (AK) catalyzes the reversible transfer of a phosphate group from ATP to AMP, producing two molecules of ADP. A key quantitative study demonstrates that AK can also use pApA as a substrate to form ppApA. However, the catalytic efficiency is dramatically lower compared to its canonical substrate, providing a specific, quantifiable measure of its differential interaction with the enzyme [1].

Enzymology Phosphotransfer Kinetics Nucleotide Metabolism

c-di-AMP Biosynthesis Intermediate

In the biosynthesis of the crucial bacterial second messenger c-di-AMP, the diadenylate cyclase (DAC) enzyme uses ATP as a substrate. Detailed structural and biochemical analysis of the Mycobacterium smegmatis DAC enzyme (MsDisA) identified pApA and ppApA as distinct, detectable intermediates that accumulate under conditions of low enzyme efficiency [1]. This contrasts with other well-studied orthologs where these intermediates may not be observed.

Bacterial Signaling c-di-AMP Pathway Enzymology

Divergent Purinergic Receptor Activity

Diadenosine polyphosphates (ApnA) with different phosphate chain lengths (n) show profound functional divergence. For instance, at rat P2X receptors, Ap4A and Ap5A are full agonists more potent than ATP, while Ap6A is inactive at certain P2Y receptors where Ap3A and Ap5A show activity [1]. In contrast, ppApA (n=3) lacks this broad agonist activity and is not recognized as a physiological agonist for these receptors, instead functioning in distinct enzymatic contexts [2].

Purinergic Signaling Receptor Pharmacology Specificity

ppApA Research Applications


c-di-AMP Synthase Mechanistic Studies

Researchers investigating the kinetics and mechanism of diadenylate cyclases (DACs) can use ppApA as a standard and potential substrate analog. Its detection as an intermediate in the MsDisA enzyme provides a direct basis for trapping and characterizing enzyme-bound states or for use in assays designed to isolate partial reactions [1].

Adenylate Kinase Alternative Catalytic Functions

ppApA serves as a specific probe for studying the minor, alternative catalytic activities of adenylate kinase. Given that its formation rate is approximately 10,000-fold lower than the canonical reaction [2], it is an ideal tool for dissecting the enzyme's substrate promiscuity and catalytic plasticity without interfering with primary metabolic flux.

Dinucleotide Polyphosphate Internal Standard

Due to the lack of receptor-mediated biological activity common to other ApnA family members [3], ppApA is a superior candidate for use as an internal standard or control in analytical methods (e.g., HPLC, LC-MS) aimed at quantifying biologically active diadenosine polyphosphates (Ap4A, Ap5A) in biological samples.

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